molecular formula C10H7Cl2N5O2 B2982709 N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine CAS No. 98994-17-3

N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2982709
CAS No.: 98994-17-3
M. Wt: 300.1
InChI Key: VBHMOAADECRLIB-UHFFFAOYSA-N
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Description

N4-(2,4-Dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at position 5 and a 2,4-dichlorophenyl substituent at the N4 position of the pyrimidine ring.

Properties

IUPAC Name

4-N-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N5O2/c11-5-1-2-7(6(12)3-5)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHMOAADECRLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine with structurally related 5-nitropyrimidine-4,6-diamine derivatives, highlighting molecular formulas, substituents, molecular weights, melting points, and synthetic yields where available.

Compound Name CAS Number Molecular Formula Substituents (N4, N6) Molecular Weight (g/mol) Melting Point (°C) Yield (%) References
This compound (Target Compound) Not Available C10H8Cl2N5O2 2,4-Dichlorophenyl (N4), NH2 (N6) 297.11 (calculated) Not Reported Not Reported
N4-(2-Fluorophenyl)-5-nitropyrimidine-4,6-diamine 326008-14-4 C10H8FN5O2 2-Fluorophenyl (N4), NH2 (N6) 249.20 Not Reported Not Reported
N4-[2-(4-Chlorophenyl)ethyl]-5-nitropyrimidine-4,6-diamine 450344-95-3 C12H12ClN5O2 2-(4-Chlorophenyl)ethyl (N4), NH2 (N6) 293.71 Not Reported Not Reported
5-Nitro-N-phenyl-pyrimidine-4,6-diamine 40816-36-2 C10H9N5O2 Phenyl (N4), NH2 (N6) 243.21 Not Reported Not Reported
N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine Not Available C18H14Cl2N4O2 2-Chlorobenzyl (N4 and N6) 377.23 195–197 Quantitative
N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine Not Available C8H12N5O2 Ethyl (N4 and N6) 210.21 84–86 89

Key Observations:

Substituent Effects on Melting Points: Bulky or electron-withdrawing substituents (e.g., 2-chlorobenzyl) increase melting points due to enhanced intermolecular interactions. For example, N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (m.p. 195–197°C) has a significantly higher melting point than N4,N6-diethyl derivatives (m.p. 84–86°C) . The target compound’s 2,4-dichlorophenyl group is expected to confer a higher melting point compared to monosubstituted analogs like N4-(2-fluorophenyl) derivatives.

Synthetic Yields :

  • Yields for symmetric N4,N6-disubstituted derivatives (e.g., 95% for N4,N6-bis(4-chlorobenzyl)) are generally higher than asymmetric or sterically hindered variants . The target compound’s synthesis may require optimization due to the steric bulk of the 2,4-dichlorophenyl group.

Fluorine substituents (e.g., in N4-(2-fluorophenyl) derivatives) may reduce metabolic degradation in biological systems compared to chlorinated analogs .

Research Findings

Theoretical Reactivity Insights: Computational studies using Gaussian16 software on 5-nitropyrimidine-4,6-diamine derivatives reveal that electron-withdrawing substituents stabilize transition states in aminolysis reactions, accelerating reaction rates . The 2,4-dichlorophenyl group in the target compound may similarly enhance reactivity in such pathways.

Biological Activity Trends :

  • Substituted pyrimidines with aromatic N4 groups (e.g., phenyl, chlorophenyl) exhibit improved binding to kinase targets compared to alkyl-substituted analogs . The 2,4-dichlorophenyl moiety in the target compound could enhance target affinity due to increased hydrophobicity and π-π stacking interactions.

Solubility and Stability :

  • Chlorinated derivatives generally exhibit lower aqueous solubility than fluorinated or alkyl-substituted analogs. For instance, N4,N6-diethyl derivatives (logP ~2.88) are more lipophilic than the parent compound (logP ~1.68) but less so than dichlorophenyl variants .

Biological Activity

N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and presenting relevant data.

Chemical Structure and Properties

The compound features a pyrimidine ring with a nitro group and a 2,4-dichlorophenyl substituent. Its molecular formula is C10H8Cl2N5O2C_{10}H_{8}Cl_{2}N_{5}O_{2}. The presence of the nitro group is crucial as it can undergo reduction to form reactive intermediates that interact with cellular components, thereby influencing various biological processes .

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs). CDKs are pivotal in regulating the cell cycle and gene transcription. Inhibition of these kinases can lead to reduced proliferation of cancer cells and has been associated with apoptosis in tumor cells .

Anticancer Activity

  • Inhibition of CDKs :
    • Research indicates that this compound exhibits potent inhibitory effects against CDK2 and CDK9. For instance, related pyrimidine derivatives have shown significant antiproliferative activity in various assays, with IC50 values indicating effective inhibition at low concentrations .
    • Structure-activity relationship (SAR) studies suggest that modifications on the pyrimidine scaffold can enhance potency against CDK2 and CDK9, which are crucial for cancer cell proliferation .
  • Cell Line Studies :
    • In vitro studies have demonstrated that this compound can inhibit the growth of several tumor cell lines. For example, it has shown effectiveness against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 .
  • Mechanistic Insights :
    • Mechanistic studies indicate that the compound induces G2/M cell cycle arrest and apoptosis by regulating proteins involved in these processes. This suggests a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Similar structures have been investigated for their efficacy against various bacterial strains. Although specific data on this compound's antimicrobial activity is limited, its structural analogs have shown promise in this area .

Potential as Antiparasitic Agents

Given its structural similarities to other effective antiparasitic agents, there is potential for this compound to be explored for efficacy against malaria and other parasitic infections. Previous studies on similar compounds have indicated effectiveness in suppressing parasitemia in animal models .

Data Table: Biological Activity Summary

Activity TypeTarget/EffectIC50 ValueReferences
AnticancerCDK20.004 μM
AnticancerCDK90.009 μM
Tumor Cell LinesMDA-MB-231 (TNBC)Significant inhibition
AntimicrobialVarious bacterial strainsNot specified
AntiparasiticMalaria (potential)Not specified

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Study on CDK Inhibition :
    • A study highlighted a series of pyrimidine derivatives that demonstrated dual inhibition of CDK2 and CDK9 with significant antitumor efficacy. The most potent inhibitors showed IC50 values significantly lower than those of lead compounds .
  • Antiproliferative Assays :
    • Various assays like the sulforhodamine B (SRB) assay have been utilized to evaluate the antiproliferative effects of these compounds on different cancer cell lines, further supporting their potential as therapeutic agents .
  • Exploration of SAR :
    • Research into the structure-activity relationships has provided insights into how modifications can enhance biological activity, paving the way for the development of more effective derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing N4-(2,4-dichlorophenyl)-5-nitropyrimidine-4,6-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 5-nitropyrimidine-4,6-diamine and 2,4-dichloroaniline derivatives. Optimized conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C, with yields influenced by substituent electronic effects. For example, para-substituted aryl groups (e.g., 4-chlorobenzyl) achieve >90% yields, while sterically hindered ortho-substituents (e.g., 2-chlorobenzyl) require longer reaction times . Characterization via melting point analysis (e.g., 195–197°C for analog 5j) and spectroscopic methods (NMR, IR) is critical for purity validation.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl) and nitropyrimidine carbons (δ 150–160 ppm).
  • IR Spectroscopy : Confirm nitro (∼1520 cm⁻¹, asymmetric stretch) and amine (∼3300 cm⁻¹, N-H stretch) functional groups.
  • Melting Point Analysis : Compare with analogs (e.g., 174–176°C for 35g) to assess purity .

Q. How can solvent polarity and temperature influence reaction outcomes?

  • Methodological Answer : Polar solvents (e.g., DMSO, DMF) enhance nucleophilic substitution by stabilizing transition states. Elevated temperatures (80–100°C) accelerate kinetics but may promote side reactions (e.g., nitro group reduction). For example, diisobutyl derivatives (5l) synthesized at 70°C show 83% yield vs. lower yields at ambient conditions .

Advanced Research Questions

Q. How do substituent electronic effects impact reactivity and regioselectivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring increase electrophilicity at the pyrimidine C4/C6 positions, favoring nucleophilic attack. Computational studies (DFT/Gaussian16) reveal that para-substituted dichlorophenyl groups reduce steric hindrance, leading to higher yields (e.g., 5i: 93%) compared to ortho-substituted analogs (e.g., 5h: 30%) .

Q. What computational strategies predict stability and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometries of reactants, transition states, and products. Solvent effects (e.g., PCM model) are critical for simulating reaction environments.
  • Reaction Pathway Analysis : Identify intermediates (e.g., Meisenheimer complexes) and activation energies to rationalize regioselectivity .

Q. How can biological activity be evaluated in inflammatory or oncological models?

  • Methodological Answer :

  • In Vivo Models : LPS-induced acute pneumonia in rats (e.g., quinazoline-diamine analogs reduce cytokines like TNF-α and IL-6 by 40–60%) .
  • Kinase Inhibition Assays : Screen against tyrosine kinases (e.g., TYK2) using ATP-competitive binding assays. Analog 23 (IC₅₀ <10 nM) demonstrates selectivity via LCMS and HRMS validation .

Q. What strategies address contradictions in SAR data for pyrimidine-diamine derivatives?

  • Methodological Answer :

  • Comparative SAR Analysis : Compare substituent effects across analogs (e.g., dichlorophenyl vs. trifluoromethylphenyl in PTC596).
  • Crystallography : Resolve binding modes (e.g., HSP90 inhibition via pyrimidine-2-amine interactions) .

Q. How can molecular docking guide target identification?

  • Methodological Answer : Use Autodock Vina or Schrödinger Suite to dock the compound into active sites (e.g., HSP90, PRMT5). Pharmacophore modeling aligns nitro and dichlorophenyl groups with hydrophobic pockets, as seen in analog WXJ-103 (binding energy: -9.2 kcal/mol) .

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